molecular formula C19H26N4O2S B5525794 (1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5525794
M. Wt: 374.5 g/mol
InChI Key: PTQBYPNGPXICAK-DOTOQJQBSA-N
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Description

(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C19H26N4O2S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.17764726 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in this area often explores the synthesis of diazabicyclo nonane derivatives and their structural properties. For instance, studies have reported the synthesis of various esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, highlighting the methods to achieve these compounds and detailing their NMR spectroscopy analysis and X-ray diffraction studies to determine their conformational behaviors (Fernández et al., 1995). Similar analyses have been conducted on different diazabicyclo nonane derivatives, revealing insights into their bonding properties, conformational preferences, and the effects of substituents on their structures (Vishnevskiy et al., 2015).

Reactivity and Applications

The reactivity of these compounds toward various reagents and conditions has been a significant focus, aiming to explore their potential applications in medicinal chemistry and materials science. For instance, the reaction of 1,3-thiazole derivatives with isocyanates and isothiocyanates to yield structurally complex heterocycles has been investigated, revealing potential pathways for the synthesis of novel compounds with interesting properties (Eremeev et al., 1985). Moreover, the synthesis and reactivity of N-heterocyclic silylenes derived from similar structural frameworks highlight their potential utility in organometallic chemistry and catalysis (Tomasik et al., 2009).

Pharmacological Potential

Some studies have explored the pharmacological aspects of diazabicyclo nonane derivatives, examining their interactions with biological targets and assessing their potential as therapeutic agents. For example, the synthesis and evaluation of bicyclic σ receptor ligands derived from glutamate, showcasing their affinity for σ1 receptors and their cytotoxic activity against human tumor cell lines, suggest promising avenues for the development of new anticancer drugs (Geiger et al., 2007).

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-13-18(14(2)25-21-13)5-6-19(24)23-8-15-3-4-17(23)10-22(7-15)9-16-11-26-12-20-16/h11-12,15,17H,3-10H2,1-2H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQBYPNGPXICAK-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC3CCC2CN(C3)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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